B-RAFV600E Biochemical Potency: RAF-265 Derivative Achieves ~76-Fold Greater Inhibition than Sorafenib in Cell-Free Enzymatic Assays
In head-to-head biochemical assays from the same discovery program, RAF-265 (compound 1) inhibited B-RAFV600E with an IC50 of 0.0005 μM (0.5 nM), representing a 76-fold improvement in potency relative to sorafenib, which inhibits B-RAFV600E with an IC50 of approximately 38 nM [1]. RAF-265 also inhibited wild-type B-RAF (IC50 = 0.070 μM) and C-RAF (IC50 = 0.019 μM), confirming its pan-RAF profile across all three RAF isoforms at sub-100 nanomolar concentrations [1]. This potency gain was achieved through structural optimization of the benzimidazole scaffold—specifically, introduction of a 5-CF3-imidazole hinge-binding motif and a 4-CF3-anilide substitution that simultaneously enhanced target engagement and metabolic stability over earlier leads [1].
| Evidence Dimension | B-RAFV600E biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0005 μM (0.5 nM) |
| Comparator Or Baseline | Sorafenib: IC50 = 38 nM (B-RAF V600E); earlier benzimidazole lead (compound 2): IC50 = 0.045 μM (45 nM) |
| Quantified Difference | ~76-fold more potent than sorafenib; ~90-fold more potent than the amido-benzimidazole lead compound 2 |
| Conditions | Cell-free enzymatic kinase inhibition assay; recombinant B-RAFV600E kinase domain [1] |
Why This Matters
For procurement in preclinical oncology programs, this 76-fold potency differential means RAF-265 achieves complete target engagement at substantially lower concentrations than sorafenib, enabling in vivo efficacy at doses (e.g., 40 mg/kg in xenograft models) where sorafenib would require significantly higher exposure, potentially narrowing the therapeutic window.
- [1] Williams TE, et al. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. ACS Med Chem Lett. 2015;6(9):961-965. Table 3 and Supporting Information for biochemical IC50 values; sorafenib B-RAF V600E IC50 = 38 nM per AmBeed reference table. View Source
